DL-Glyceraldehyde-1-d
CAS No.: 72599-69-0
Cat. No.: VC0118962
Molecular Formula: C3H6O3
Molecular Weight: 91.084
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72599-69-0 |
|---|---|
| Molecular Formula | C3H6O3 |
| Molecular Weight | 91.084 |
| IUPAC Name | 1-deuterio-2,3-dihydroxypropan-1-one |
| Standard InChI | InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |
| Standard InChI Key | MNQZXJOMYWMBOU-MICDWDOJSA-N |
| SMILES | C(C(C=O)O)O |
Introduction
DL-Glyceraldehyde-1-d is a deuterium-labeled derivative of DL-glyceraldehyde, where the hydrogen atom at the C-1 position (the aldehyde proton) has been replaced with deuterium (²H or D), a heavy isotope of hydrogen. This structural modification maintains the same chemical properties as the parent compound while providing distinct spectroscopic characteristics that make it valuable for various research applications. DL-Glyceraldehyde itself is the simplest of all aldoses and serves as the reference standard for the stereochemical designation of D- and L-carbohydrates .
Chemical Properties and Structure
Molecular Structure and Formula
DL-Glyceraldehyde-1-d has the molecular formula C₃H₅DO₃, differing from the non-deuterated form (C₃H₆O₃) by the replacement of one hydrogen atom with deuterium . The molecular weight is approximately 91.08 g/mol, slightly higher than the 90.08 g/mol of regular DL-glyceraldehyde due to the presence of the deuterium atom. The compound exists as a racemic mixture of D- and L-enantiomers, each containing the deuterium label at the aldehyde position.
Physical Properties
The physical properties of DL-Glyceraldehyde-1-d largely mirror those of its non-deuterated counterpart, with subtle differences due to the isotope effect. While specific data for the deuterated compound is limited in the literature, it can be reasonably expected to exhibit properties similar to regular DL-glyceraldehyde with minor variations. The approximate physical properties include:
| Property | Value |
|---|---|
| Physical Appearance | Off-white to beige powder |
| Melting Point | ~144-145°C (similar to non-deuterated form) |
| Boiling Point | ~107°C (estimated) |
| Density | ~1.59 g/cm³ |
| Water Solubility | Slightly soluble (~29 g/L at 18°C) |
| Methanol Solubility | Slightly soluble |
Structural Characteristics
Like regular DL-glyceraldehyde, the deuterated version can exist in various forms in solution. In the solid state, it predominantly exists as a cyclic hemiacetal dimer . Upon dissolution in water or through heating, it dissociates into monomeric forms, which can adopt different intramolecularly hydrogen-bonded conformations .
The monomeric DL-glyceraldehyde-1-d can exist in two distinct intramolecularly H-bonded structures: a five-membered ring form (predominant in aqueous solutions of dissociated dimer) and a six-membered ring form (preferred in certain conditions, such as triethylamine solution) . The deuterium labeling at the C-1 position affects these equilibria subtly through isotope effects, which can be detected through spectroscopic analysis.
Synthesis and Preparation Methods
Deuterium Labeling Techniques
The synthesis of DL-Glyceraldehyde-1-d typically involves selective deuteration of the aldehyde position. Several approaches can be employed:
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Base-catalyzed exchange reactions in deuterated solvents (D₂O)
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Reduction of deuterated precursors
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Enzymatic methods using D₂O as the deuterium source
The most common method involves the exchange of the aldehyde hydrogen with deuterium under mild basic conditions in D₂O. This approach takes advantage of the relatively acidic nature of the aldehyde hydrogen, which can readily exchange with deuterium from the solvent through an enolization mechanism.
Purification Methods
Purification of DL-Glyceraldehyde-1-d follows similar procedures to those used for the non-deuterated compound. Crystallization from ethanol/diethyl ether mixtures is commonly employed to obtain high-purity material . The purity of the deuterated compound can be assessed using various analytical techniques, including NMR spectroscopy, which can determine the degree of deuterium incorporation at the C-1 position.
Care must be taken during purification to prevent back-exchange of the deuterium label with hydrogen from protic solvents. This typically requires working under anhydrous conditions or using deuterated solvents throughout the purification process.
Interconversion with Related Compounds
Interconversion with Dihydroxyacetone
One of the most significant chemical properties of DL-glyceraldehyde is its ability to interconvert with dihydroxyacetone through a common enediol intermediate . This interconversion is also applicable to DL-Glyceraldehyde-1-d, though the presence of deuterium affects the kinetics of the process due to the isotope effect.
The interconversion follows the pathway:
DL-Glyceraldehyde-1-d ⇌ Enediol Intermediate ⇌ Dihydroxyacetone
During this process, the deuterium label may be lost or transferred, depending on the specific mechanism and conditions, making this interconversion particularly interesting for mechanistic studies .
Equilibrium Dynamics
Studies on non-deuterated systems have shown that dihydroxyacetone is thermodynamically more stable than glyceraldehyde, with equilibrium mixtures containing approximately 60-65% dihydroxyacetone and 35-40% glyceraldehyde under ambient conditions . For the deuterated analog, this equilibrium may be slightly shifted due to isotope effects, though the general trend would likely remain similar.
The equilibrium dynamics are affected by factors such as:
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Temperature (higher temperatures promote interconversion)
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pH (basic conditions accelerate enolization)
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Solvent properties (polar protic solvents facilitate interconversion)
Spectroscopic Characteristics
Infrared Spectroscopy
Infrared spectroscopy provides valuable information about the structure and behavior of DL-Glyceraldehyde-1-d. The deuteration at the C-1 position affects the carbonyl stretching frequency, shifting it slightly compared to the non-deuterated compound. While the non-deuterated DL-glyceraldehyde shows a carbonyl absorption band centered at 1730 cm⁻¹ , the deuterated version would be expected to exhibit a slightly lower frequency due to the heavier deuterium atom.
FTIR analysis can also detect the different conformational states of the molecule. For non-deuterated DL-glyceraldehyde, two distinct conformations have been identified through their carbonyl absorption bands: one at 1730 cm⁻¹ (five-membered ring form) and another at about 1724-1725 cm⁻¹ (six-membered ring form) . Similar conformational differences would be observable for DL-Glyceraldehyde-1-d, with slight shifts in the absorption frequencies.
Nuclear Magnetic Resonance
NMR spectroscopy is particularly valuable for studying deuterium-labeled compounds. The deuterium at the C-1 position of DL-Glyceraldehyde-1-d provides distinctive spectroscopic features:
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The absence of the aldehyde proton signal in ¹H-NMR
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The presence of a deuterium signal in ²H-NMR
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Altered coupling patterns in ¹³C-NMR due to ¹³C-²H coupling
These spectroscopic features allow researchers to track the fate of the deuterium label during chemical transformations and metabolic processes, making DL-Glyceraldehyde-1-d a valuable tool for mechanistic studies.
Applications in Research
Metabolic Studies
DL-Glyceraldehyde-1-d serves as an important tool in metabolic research, particularly in studies of carbohydrate metabolism. The deuterium label acts as a tracer that can be followed through various metabolic pathways, such as glycolysis and the pentose phosphate pathway . This allows researchers to:
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Track carbon flow through metabolic networks
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Determine relative contributions of different pathways
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Identify bottlenecks or regulatory points in metabolism
The compound's role as an intermediate in these pathways makes it particularly valuable for studying metabolic regulation and dysregulation in various physiological and pathological states.
Enzymatic Reaction Mechanisms
The deuterium label in DL-Glyceraldehyde-1-d provides a means to investigate enzyme mechanisms, particularly those involving aldose reductase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . The kinetic isotope effect resulting from the C-D bond can reveal rate-determining steps in enzymatic reactions and provide insights into transition state structures.
For example, DL-Glyceraldehyde-1-d has been used in studies to determine the specific activity of GAPDH, offering information about the enzyme's mechanism and the role of the aldehyde group in substrate binding and catalysis .
Structural Biology Applications
In structural biology, DL-Glyceraldehyde-1-d has been employed as a modifying reagent in the preparation of crystallization solutions . The deuterium label can influence hydrogen bonding patterns and potentially affect crystal packing, providing opportunities for improved crystallization of difficult proteins or protein complexes.
Analytical Methods
Chromatographic Analysis
Various chromatographic techniques can be employed for the analysis of DL-Glyceraldehyde-1-d, including:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These methods allow for the separation, identification, and quantification of DL-Glyceraldehyde-1-d in complex mixtures. The slightly increased molecular weight compared to the non-deuterated compound results in subtly different retention times, which can be exploited for analytical purposes.
Mass Spectrometry
Mass spectrometry provides a powerful tool for the analysis of deuterium-labeled compounds like DL-Glyceraldehyde-1-d. The mass spectrum shows a molecular ion peak at m/z 91 (compared to m/z 90 for non-deuterated DL-glyceraldehyde), and the fragmentation pattern is altered due to the presence of the deuterium atom. These distinctive features make mass spectrometry particularly valuable for tracking the fate of the deuterium label in reaction mixtures and biological samples.
Future Research Directions
Advanced Metabolic Tracing
Future research involving DL-Glyceraldehyde-1-d may focus on advanced metabolic tracing applications, combining deuterium labeling with other stable isotopes (such as ¹³C or ¹⁵N) to provide multi-dimensional information about metabolic pathways. This approach could yield deeper insights into complex metabolic networks and their regulation in various physiological and pathological states.
Combination with Modern Analytical Techniques
The integration of DL-Glyceraldehyde-1-d with cutting-edge analytical techniques, such as two-dimensional NMR spectroscopy, ultra-high-resolution mass spectrometry, and advanced imaging methods, promises to enhance our understanding of carbohydrate metabolism and related processes. These technical advances may reveal previously unobservable aspects of metabolic processes and enzyme mechanisms.
Clinical and Diagnostic Applications
The potential for using DL-Glyceraldehyde-1-d in clinical and diagnostic applications remains largely unexplored. Future research may investigate its utility in diagnosing metabolic disorders, tracking disease progression, or monitoring therapeutic interventions. The compound's role in fundamental metabolic pathways suggests it could serve as a valuable diagnostic tool when employed with appropriate analytical methods.
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